4-cyclobutyl-2H-phthalazin-1-one
Description
4-Cyclobutyl-2H-phthalazin-1-one is a bicyclic heteroaromatic compound featuring a phthalazine core substituted with a cyclobutyl group at the 4-position. Phthalazinones are pharmacologically significant due to their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . The cyclobutyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity, metabolic stability, and solubility compared to smaller substituents (e.g., methyl, benzyl) or electron-withdrawing groups (e.g., halogens) .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-cyclobutyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-7-2-1-6-9(10)11(13-14-12)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,14,15) |
InChI Key |
FUGIDLKAAXBTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-cyclobutyl-2H-phthalazin-1-one typically involves the reaction of 2-carboxybenzaldehyde with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-cyclobutyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyclobutyl-2H-phthalazin-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-cyclobutyl-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of phthalazinone have been shown to inhibit enzymes like poly ADP-ribose polymerase (PARP) and mitogen-activated protein kinase (MAPK), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Variations
Phthalazin-1-one derivatives are often modified at the 4-position to modulate biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Halogens (e.g., 4-chlorobenzyl) enhance lipophilicity and PARP inhibitory activity .
- Bulkier Substituents : Cyclobutyl groups may improve target binding through steric effects but could reduce solubility compared to smaller substituents like methyl .
- Bioactive Moieties : Piperazine-carbonyl groups in KU-0059436 improve pharmacokinetics (e.g., bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
